molecular formula C21H18ClNO5 B2693148 propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate CAS No. 1226454-41-6

propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Cat. No.: B2693148
CAS No.: 1226454-41-6
M. Wt: 399.83
InChI Key: WVYUSAFWLXASDV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, an isoquinoline moiety, and an ester linkage. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the isoquinoline derivative with propan-2-yl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: A carbamate ester with herbicidal properties.

    Indole Derivatives: Compounds with a similar aromatic structure and potential biological activities.

Uniqueness

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its isoquinoline core and chlorophenyl group provide a distinct structural framework that can be exploited for various scientific and industrial applications.

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYUSAFWLXASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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